molecular formula C12H28I2N2O2 B12797789 2-Trimethylammonioethyl 2-methyl-3-trimethylammoniopropionate diiodide CAS No. 109161-16-2

2-Trimethylammonioethyl 2-methyl-3-trimethylammoniopropionate diiodide

Cat. No.: B12797789
CAS No.: 109161-16-2
M. Wt: 486.17 g/mol
InChI Key: CGLWUEGMGLWORZ-UHFFFAOYSA-L
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Description

2-Trimethylammonioethyl 2-methyl-3-trimethylammoniopropionate diiodide is a quaternary ammonium compound It is known for its unique structure, which includes two trimethylammonium groups and a diiodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trimethylammonioethyl 2-methyl-3-trimethylammoniopropionate diiodide typically involves the quaternization of tertiary amines. One common method is the reaction of 2-methyl-3-trimethylammoniopropionate with 2-trimethylammonioethyl iodide in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete quaternization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of high-purity starting materials and controlled reaction environments is crucial to avoid impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Trimethylammonioethyl 2-methyl-3-trimethylammoniopropionate diiodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ions can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Polymerization: It can be used as a monomer in the formation of polymers.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions or amines for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Polymerization Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.

    Oxidation Products: Oxidized forms of the compound, which may include the formation of N-oxides.

    Polymers: Polymers with quaternary ammonium groups, which have applications in water treatment and as antimicrobial agents.

Scientific Research Applications

2-Trimethylammonioethyl 2-methyl-3-trimethylammoniopropionate diiodide has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Studied for its antimicrobial properties and potential use in disinfectants.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers with antimicrobial properties, which can be used in coatings and packaging materials.

Mechanism of Action

The mechanism of action of 2-Trimethylammonioethyl 2-methyl-3-trimethylammoniopropionate diiodide involves its interaction with cell membranes. The quaternary ammonium groups can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This makes it an effective antimicrobial agent. Additionally, its ability to form complexes with drugs can enhance the solubility and stability of the drugs, improving their efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-Trimethylammonioethyl methacrylate chloride
  • 2-Trimethylammoniumethyl methacrylate chloride
  • Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-chloride

Uniqueness

2-Trimethylammonioethyl 2-methyl-3-trimethylammoniopropionate diiodide is unique due to its dual quaternary ammonium groups and diiodide counterion. This structure provides it with enhanced antimicrobial properties and the ability to form stable complexes with various drugs, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

109161-16-2

Molecular Formula

C12H28I2N2O2

Molecular Weight

486.17 g/mol

IUPAC Name

trimethyl-[2-methyl-3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium;diiodide

InChI

InChI=1S/C12H28N2O2.2HI/c1-11(10-14(5,6)7)12(15)16-9-8-13(2,3)4;;/h11H,8-10H2,1-7H3;2*1H/q+2;;/p-2

InChI Key

CGLWUEGMGLWORZ-UHFFFAOYSA-L

Canonical SMILES

CC(C[N+](C)(C)C)C(=O)OCC[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

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